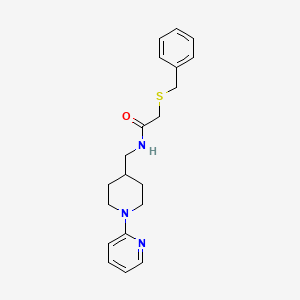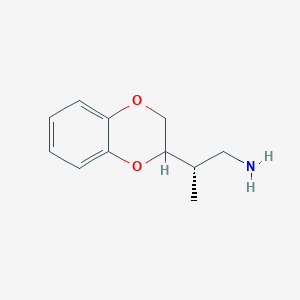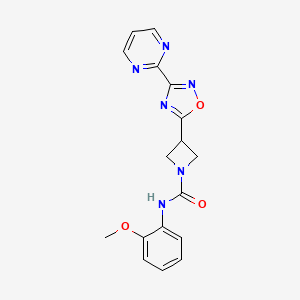![molecular formula C18H15N5O2 B2631693 N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide CAS No. 1797353-93-5](/img/structure/B2631693.png)
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide, also known as compound 14, is a small molecule that has been identified as a potential therapeutic agent for the treatment of cancer. It belongs to a class of molecules called triazoles, which have shown promising anticancer activity in preclinical studies.
作用机制
The exact mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 is not fully understood. However, it has been suggested that N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a role in the folding and stabilization of other proteins, including those involved in cancer cell growth and survival. Inhibition of HSP90 can lead to the degradation of these proteins and ultimately result in cancer cell death.
Biochemical and Physiological Effects
Compound 14 has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 has been shown to inhibit the migration and invasion of cancer cells (Li et al., 2018). It has also been shown to induce autophagy, a process by which cells break down and recycle their own components (Zhang et al., 2019). Furthermore, N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 has been shown to have anti-inflammatory effects in a mouse model of acute lung injury (Li et al., 2018).
实验室实验的优点和局限性
One advantage of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 is that it has shown promising anticancer activity in preclinical studies. Additionally, N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 has been shown to have a favorable safety profile in animal studies (Li et al., 2018). However, one limitation of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact molecular targets of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 and its downstream effects.
未来方向
For the study of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 include further investigation of its mechanism of action and potential as a treatment for other diseases.
合成方法
Compound 14 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method has been described in detail in a scientific paper by Li et al. (2018). In summary, the synthesis involves the reaction of 2-methoxybenzyl chloride with sodium cyanide to form the cyano N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide. This is followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. Finally, the benzamide group is introduced through a palladium-catalyzed coupling reaction.
科学研究应用
Compound 14 has been the subject of several scientific studies due to its potential anticancer activity. In a study by Li et al. (2018), N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 was shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. The study also demonstrated that N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 induced apoptosis, or programmed cell death, in cancer cells. Another study by Zhang et al. (2019) showed that N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 had synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-17-9-5-3-6-13(17)15(12-19)21-18(24)14-7-2-4-8-16(14)23-11-10-20-22-23/h2-11,15H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLTWAMIBLHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
